molecular formula C10H17NO2 B8740986 5-Aminoadamantane-1,3-diol

5-Aminoadamantane-1,3-diol

Cat. No.: B8740986
M. Wt: 183.25 g/mol
InChI Key: OTHKXWALZCWLGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Trajectory of Adamantane (B196018) Chemistry and Polyfunctionalized Derivatives

The journey of adamantane chemistry began in 1924 when H. Decker first proposed the existence of this unique hydrocarbon, which he named "decaterpene". wikipedia.orgchemistrylearner.com That same year, German chemist Hans Meerwein attempted the first laboratory synthesis. wikipedia.orgchemistrylearner.com However, instead of adamantane, he obtained a different compound, later named Meerwein's ester, which would prove to be a crucial precursor in the synthesis of adamantane and its derivatives. wikipedia.orgchemistrylearner.com It wasn't until 1933 that adamantane was successfully isolated from petroleum by Czech chemists S. Landa and V. Machacek. chemistrylearner.com The first successful synthesis was achieved by Vladimir Prelog in 1941, albeit with a very low yield. wikipedia.orgchemistrylearner.comworldscientific.com A significant breakthrough occurred in 1957 when Paul von Ragué Schleyer discovered a much simpler and more efficient method for producing adamantane, making it readily available for research. chemistrylearner.comnih.gov

The discovery and subsequent availability of adamantane opened up a new field of chemistry focused on polyhedral organic compounds. wikipedia.org Researchers soon began to explore the functionalization of the adamantane cage, leading to the development of a wide range of mono- and polyfunctionalized derivatives. colab.ws The four bridgehead positions on the adamantane structure offer numerous possibilities for creating derivatives with multiple substituents. colab.ws This has led to the design of adamantane-based building blocks with diverse applications. colab.ws The synthesis of polyfunctionalized adamantanes, such as those with substituents at the 1, 2, and 1,4 positions, has been an area of active research, with various synthetic strategies being developed to create these complex molecules. mdpi.comirb.hr

Academic Significance of Polycyclic Cage Compounds in Chemical Research

Polycyclic cage compounds, with adamantane being the simplest and most well-known example, hold considerable academic significance due to their unique structural and chemical properties. irb.hrscielo.org.za These molecules are characterized by their rigid, three-dimensional structures and high lipophilicity. irb.hrresearchgate.net Their rigidity provides a stable and predictable scaffold for a variety of chemical modifications and applications. researchgate.net

In the realm of medicinal chemistry, polycyclic cage compounds have been extensively investigated as scaffolds for the development of new therapeutic agents. scielo.org.zaresearchgate.netresearchgate.net The adamantane moiety, in particular, has been incorporated into numerous drugs to enhance their pharmacokinetic and pharmacodynamic properties. nih.govresearchgate.net Its lipophilic nature can improve a drug's ability to cross cellular membranes, including the blood-brain barrier. scielo.org.za Furthermore, the rigid structure of the cage can reduce the conformational flexibility of attached functional groups, potentially leading to more specific interactions with biological targets. researchgate.net Beyond medicine, the unique geometry of these compounds makes them valuable models for studying chemical reactivity and for the construction of complex supramolecular architectures. colab.wsirb.hr

Research Rationale for Investigating 5-Aminoadamantane-1,3-diol and its Analogues

The investigation into this compound and its analogues stems from the broader interest in developing novel adamantane derivatives with potential applications, particularly in medicinal chemistry. This compound itself is recognized as an important intermediate in the synthesis of other compounds. For instance, it is used in the synthesis of Hydroxy Vildagliptin, an impurity of the anti-diabetic drug Vildagliptin. pharmaffiliates.com Vildagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes mellitus. pharmaffiliates.comwiley.com

The presence of both amino and hydroxyl functional groups on the rigid adamantane scaffold of this compound makes it a versatile building block for creating a variety of new molecules. enaminestore.com Research into its analogues is driven by the desire to explore the structure-activity relationships of adamantane-based compounds. nih.gov By systematically modifying the structure of this compound, researchers can investigate how changes in functionality and stereochemistry affect the biological activity of the resulting molecules. This approach is fundamental to the design of new drugs and chemical probes. The synthesis of related compounds, such as 3-amino-1-adamantanol, further highlights the ongoing effort to create a library of functionalized adamantane derivatives for various scientific investigations. wiley.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

5-aminoadamantane-1,3-diol

InChI

InChI=1S/C10H17NO2/c11-8-1-7-2-9(12,4-8)6-10(13,3-7)5-8/h7,12-13H,1-6,11H2

InChI Key

OTHKXWALZCWLGM-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3(CC1(CC(C2)(C3)O)N)O

Origin of Product

United States

Chemical Reactivity and Derivatization of 5 Aminoadamantane 1,3 Diol

Reactions Involving the Adamantyl Amino Group

The primary amino group at the C-5 position of 5-Aminoadamantane-1,3-diol is a key site for a variety of nucleophilic reactions, enabling the synthesis of a wide array of derivatives.

Amidation and Peptide Conjugation Reactions

The amino group of this compound can readily undergo acylation with carboxylic acids, acid chlorides, or acid anhydrides to form stable amide bonds. This reaction is fundamental in medicinal chemistry for the synthesis of new therapeutic agents. The bulky adamantane (B196018) cage can impart favorable pharmacokinetic properties, such as increased lipophilicity and metabolic stability, to the resulting amide derivatives.

Furthermore, the amino functionality allows for the conjugation of this compound to peptides. This is typically achieved using standard peptide coupling reagents, such as carbodiimides (e.g., DCC, EDC) or uronium salts (e.g., HBTU, HATU). By incorporating the this compound moiety into a peptide sequence, novel peptidomimetics with constrained conformations can be generated. The adamantane unit can act as a rigid scaffold to mimic or stabilize specific secondary structures of peptides, potentially enhancing their biological activity and resistance to enzymatic degradation.

ReactantReagent/ConditionsProduct
Carboxylic Acid (R-COOH)Coupling agent (e.g., DCC, EDC)5-(Acylamino)adamantane-1,3-diol
Peptide (e.g., Boc-AA-OH)Peptide coupling reagents (e.g., HBTU)5-(Peptidylamino)adamantane-1,3-diol

Schiff Base Formation and Related Condensation Reactions

The primary amino group of this compound can react with aldehydes and ketones in the presence of an acid catalyst to form imines, also known as Schiff bases. nih.gov This condensation reaction is reversible and is a cornerstone in the synthesis of various heterocyclic systems and coordination complexes. nih.gov The resulting Schiff bases derived from this compound can serve as versatile intermediates for further chemical modifications. For instance, reduction of the imine double bond can yield secondary amines, providing another avenue for derivatization.

These adamantane-containing Schiff bases have been explored for their potential biological activities and as ligands for the synthesis of metal complexes. nih.gov The steric bulk of the adamantane group can influence the coordination geometry and stability of these complexes.

Reactant (Aldehyde/Ketone)Product (Schiff Base)
R-CHO5-(Alkylideneamino)adamantane-1,3-diol
R₂C=O5-(Dialkylideneamino)adamantane-1,3-diol

Reactions Involving the Adamantyl Hydroxyl Groups

The two hydroxyl groups at the C-1 and C-3 positions of the adamantane skeleton are also amenable to a variety of chemical transformations, further expanding the derivatization possibilities of this compound.

Esterification and Etherification Reactions

The hydroxyl groups of this compound can be converted to esters through reaction with carboxylic acids or their derivatives under acidic conditions or in the presence of a coupling agent. Esterification can be used to modify the polarity and solubility of the molecule. It is also a common strategy for creating prodrugs, where the ester linkage is designed to be cleaved in vivo to release the active parent compound.

Similarly, etherification of the hydroxyl groups can be achieved by reacting this compound with alkyl halides or other electrophiles in the presence of a base. The formation of ether linkages can further enhance the lipophilicity of the molecule and can be used to introduce a variety of functional groups.

Reaction TypeReactantReagent/ConditionsProduct
EsterificationCarboxylic Acid (R-COOH)Acid catalyst or coupling agent5-Aminoadamantane-1,3-diyl diester
EtherificationAlkyl Halide (R-X)Base (e.g., NaH)1,3-Dialkoxy-5-aminoadamantane

Oxidation Reactions of Hydroxyl Moieties

The tertiary hydroxyl groups of this compound are generally resistant to oxidation under mild conditions. However, under more forcing conditions or with specific oxidizing agents, the adamantane skeleton itself can be further oxidized. The oxidation of adamantane and its derivatives has been studied, and it is known that the bridgehead positions are susceptible to oxidation. While direct oxidation of the diol to a ketone is not possible at the tertiary carbon atoms, oxidative functionalization at other positions of the adamantane cage could potentially be achieved, leading to more complex polyfunctionalized adamantane derivatives.

Skeletal Rearrangements and Transformations of Adamantane Derivatives

The rigid carbocyclic framework of adamantane is known to undergo skeletal rearrangements under certain conditions, often driven by the formation of carbocationic intermediates. The Wagner-Meerwein rearrangement is a classic example of such a transformation in polycyclic systems. While specific studies on skeletal rearrangements of this compound are not extensively documented, the principles of carbocation chemistry suggest that under strongly acidic conditions, protonation of a hydroxyl group followed by loss of water could generate a tertiary carbocation. This carbocation could then potentially undergo a 1,2-alkyl shift, leading to a rearranged adamantane skeleton.

Such rearrangements, while potentially leading to a mixture of products, can also be a powerful tool for accessing novel and complex polycyclic structures that would be difficult to synthesize through other means. The presence of the amino and remaining hydroxyl group would further influence the stability and reactivity of any carbocationic intermediates, making the study of such rearrangements in this specific molecule a rich area for future investigation.

Structural and Spectroscopic Characterization Methods for 5 Aminoadamantane 1,3 Diol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For 5-Aminoadamantane-1,3-diol, both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

The rigid cage-like structure of the adamantane (B196018) core results in characteristic chemical shifts and coupling patterns. In ¹H NMR, the spectrum would show distinct signals for the bridgehead (CH) and methylene (B1212753) (CH₂) protons. The presence of hydroxyl (-OH) and amino (-NH₂) groups introduces exchangeable protons and significantly influences the chemical shifts of adjacent protons through inductive effects.

While specific experimental data for this compound is not widely published, the expected spectrum can be inferred from its parent structure, 1,3-Adamantanediol (B44800). The introduction of an amino group at the C-5 bridgehead position would cause a downfield shift for the proton at C-5 and influence the shifts of nearby methylene protons. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be crucial to definitively assign each proton and carbon signal by revealing their connectivity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on 1,3-Adamantanediol Data

PositionAtom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
C1, C3C-OH-~68-72Quaternary carbons attached to hydroxyl groups.
C5C-NH₂~2.5-3.0~50-55Bridgehead carbon attached to the amino group. Shift influenced by nitrogen.
C7CH~2.2-2.4~30-35Unsubstituted bridgehead proton.
C2CH₂~2.1-2.3~48-52Methylene bridge between two hydroxyl-bearing carbons.
C4, C9, C10CH₂~1.6-1.9~40-45Methylene groups adjacent to C-OH and C-NH₂ substituted bridgeheads.
C6, C8CH₂~1.5-1.8~30-35Methylene groups adjacent to the unsubstituted C7 bridgehead.
-OHOHVariable-Broad singlet, chemical shift is concentration and solvent dependent.
-NH₂NH₂Variable-Broad singlet, chemical shift is concentration and solvent dependent.

Note: Data are predictive and based on the known values for 1,3-adamantanediol and general substituent effects in adamantane systems.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This technique would provide definitive proof of the structure of this compound, including exact bond lengths, bond angles, and the conformation of the adamantane cage.

For a molecule like this compound, a single-crystal X-ray diffraction study would reveal:

Absolute Configuration: Unambiguous assignment of the stereochemistry.

Conformation: Confirmation of the rigid, strain-free chair conformations of the fused cyclohexane (B81311) rings.

Intermolecular Interactions: Detailed information on hydrogen bonding networks is crucial. The presence of two hydroxyl groups and one amino group provides multiple sites for hydrogen bond donors and acceptors. These interactions dictate the crystal packing and influence the compound's physical properties, such as melting point and solubility.

Based on crystallographic data for related adamantane compounds like 1,3-adamantanediol, the carbon-carbon bond lengths are expected to be approximately 1.54 Å, consistent with typical sp³-hybridized carbon atoms. wikipedia.org The crystal lattice would likely be stabilized by a complex network of O-H···N, N-H···O, and O-H···O hydrogen bonds.

Table 2: Expected Crystallographic Data Parameters for this compound

ParameterExpected Information
Crystal Systeme.g., Monoclinic, Orthorhombic
Space GroupDescribes the symmetry of the unit cell
Unit Cell Dimensions (a, b, c, α, β, γ)Defines the size and shape of the unit cell
Bond Lengths (Å)e.g., C-C, C-O, C-N
Bond Angles (°)e.g., C-C-C, C-O-H
Hydrogen Bond GeometryDistances (Å) and angles (°) of N-H···O and O-H···N/O interactions

Mass Spectrometry in Compound Identification and Purity Assessment

Mass spectrometry (MS) is a key analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, confirm its elemental composition, and obtain structural information from its fragmentation pattern.

For this compound (C₁₀H₁₇NO₂), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental formula by providing a highly accurate mass measurement of the molecular ion ([M]⁺) or, more commonly, the protonated molecule ([M+H]⁺).

The calculated molecular weight of this compound is 183.25 g/mol . The fragmentation pattern in the mass spectrum would be characteristic of the stable adamantane core. Common fragmentation pathways would likely involve the neutral loss of small molecules such as water (H₂O) from the hydroxyl groups or ammonia (B1221849) (NH₃) from the amino group. The adamantane cage itself is highly stable and tends to remain intact, leading to a prominent molecular ion or [M-H₂O]⁺ peak.

Table 3: Predicted Mass Spectrometry Data for this compound

IonFormulaCalculated Exact Mass (m/z)Interpretation
[M+H]⁺C₁₀H₁₈NO₂⁺184.1332Protonated molecular ion
[M]⁺C₁₀H₁₇NO₂⁺183.1254Molecular ion
[M-NH₃]⁺C₁₀H₁₄O₂⁺166.0988Loss of ammonia from the molecular ion
[M-H₂O]⁺C₁₀H₁₅NO⁺165.1148Loss of water from the molecular ion
[M-H₂O-NH₃]⁺C₁₀H₁₂O⁺148.0883Subsequent loss of ammonia and water

Thermal Analysis Techniques for Stability Studies

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. abo.fi For this compound, the most relevant techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are often performed simultaneously (TGA-DSC). azom.com

Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. A DSC thermogram for this compound would reveal its melting point (as a sharp endothermic peak), which is a key indicator of purity. It could also show other thermal events such as crystalline phase transitions or the heat associated with decomposition (typically an exothermic event). azom.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. A TGA curve provides information about the thermal stability and decomposition profile of the compound. For this compound, the TGA would show a stable baseline until the onset of decomposition, at which point a significant mass loss would be recorded. This decomposition temperature is a critical measure of the compound's thermal stability. uvic.ca

By combining these techniques, a comprehensive thermal profile can be established, defining the temperature range over which this compound is stable. This information is vital for determining appropriate storage and handling conditions.

Table 4: Application of Thermal Analysis Techniques for Stability

TechniqueMeasurementInformation Obtained
DSC Heat Flow vs. TemperatureMelting point, purity, phase transitions, heat of fusion, decomposition temperature
TGA Mass vs. TemperatureThermal stability, decomposition temperature, identification of volatile components

Computational and Theoretical Investigations of 5 Aminoadamantane 1,3 Diol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are often employed to investigate the electronic structure of adamantane (B196018) derivatives. researchgate.net Such studies for 5-Aminoadamantane-1,3-diol would typically involve optimizing the molecule's geometry to find its most stable three-dimensional structure.

From this optimized structure, a variety of electronic properties could be calculated to predict its reactivity. Key parameters that would be determined include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how the molecule will interact with other chemical species. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution around the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This provides insight into potential sites for intermolecular interactions.

Calculated Chemical Descriptors: Various descriptors such as ionization potential, electron affinity, electronegativity, and chemical hardness would be quantified to provide a detailed profile of the molecule's predicted chemical behavior.

A representative data table for such calculations would look as follows:

Parameter Calculated Value (Hypothetical) Unit
HOMO EnergyData not availableeV
LUMO EnergyData not availableeV
HOMO-LUMO GapData not availableeV
Ionization PotentialData not availableeV
Electron AffinityData not availableeV
Electronegativity (χ)Data not availableeV
Chemical Hardness (η)Data not availableeV

Without specific studies on this compound, no empirical data can be provided for these parameters.

Conformational Analysis and Molecular Dynamics Simulations

The rigid cage-like structure of the adamantane core limits its conformational flexibility. However, the substituent groups—the amino group and two hydroxyl groups—can rotate around their single bonds. Conformational analysis would identify the preferred spatial arrangements (rotamers) of these functional groups.

Conformational Analysis would involve systematically rotating the C-N and C-O bonds to map the potential energy surface and identify the lowest energy conformers. This is important because the specific three-dimensional shape of the molecule influences how it can interact with biological targets.

Molecular Dynamics (MD) Simulations would provide a dynamic view of the molecule's behavior over time, typically in a simulated biological environment (e.g., in water). ksu.edu.sa An MD simulation tracks the movements and interactions of every atom in the system, offering insights into:

The stability of different conformations.

The flexibility of the substituent groups.

The formation and breaking of intramolecular and intermolecular hydrogen bonds.

How the molecule interacts with surrounding solvent molecules.

Key outputs from an MD simulation include the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. ksu.edu.sa Studies on related diols have shown that the presence of an aqueous environment can significantly influence the preferred conformations compared to the gas phase, often favoring structures that can form intermolecular hydrogen bonds with water. mdpi.com

Molecular Docking Studies of Ligand-Target Interactions (In Vitro Context)

Molecular docking is a computational technique used to predict how a small molecule (a ligand), such as this compound, binds to a macromolecular target, typically a protein receptor. mdpi.com This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.gov

A typical molecular docking study would involve:

Obtaining the three-dimensional structures of relevant protein targets from a database like the Protein Data Bank.

Placing the 3D structure of this compound into the active site of the target protein.

Using a scoring function to evaluate and rank different binding poses, predicting the most favorable interaction.

The results would highlight the specific interactions, such as hydrogen bonds, hydrophobic interactions, or electrostatic interactions, between the ligand and the amino acid residues of the protein. The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), indicates the strength of the interaction. mdpi.comnih.gov A lower binding energy generally suggests a more stable and favorable interaction. uowasit.edu.iq

A hypothetical data table summarizing docking results against various targets might be:

Protein Target PDB ID Binding Affinity (kcal/mol) Interacting Residues Interaction Type
Target AXXXXData not availableData not availableData not available
Target BYYYYData not availableData not availableData not available
Target CZZZZData not availableData not availableData not available

As no studies have been published performing molecular docking with this compound, this information remains speculative.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com A QSAR model can be used to predict the activity of new, unsynthesized molecules.

Developing a QSAR model for adamantane derivatives would require a dataset of structurally similar compounds with experimentally measured biological activities against a specific target. mdpi.com The process involves:

Calculating various molecular descriptors (e.g., physicochemical, electronic, topological) for each compound in the dataset.

Using statistical methods to build a regression model that correlates these descriptors with the observed activity.

Validating the model to ensure its predictive power.

The resulting QSAR model could identify which molecular features are most important for the desired biological effect. For instance, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) generates contour maps that show where steric bulk or electrostatic charge (positive or negative) on the molecule would likely increase or decrease activity. mdpi.com This information provides crucial design principles for optimizing lead compounds to create more potent analogues.

Without a dataset of activities for a series of compounds including this compound, a specific QSAR model cannot be developed or described.

Mechanistic Biochemical Studies of 5 Aminoadamantane 1,3 Diol and Its Analogues in Vitro Focus

Enzyme Inhibition Kinetics and Mechanism of Action Analysis

The enzymatic inhibition profile of aminoadamantane derivatives is a key area of investigation. While direct data on 5-Aminoadamantane-1,3-diol is not available, studies on its analogues reveal specific interactions with various enzyme systems.

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. merckmillipore.com Inhibitors of AChE are utilized in the treatment of Alzheimer's disease to enhance cholinergic neurotransmission. mdpi.comresearchgate.net

While memantine, a dimethyl derivative of amantadine, is used in the management of Alzheimer's disease, its mechanism of action is not primarily through the inhibition of acetylcholinesterase. merckmillipore.comcreative-diagnostics.com In fact, in vitro studies have shown that memantine has no significant inhibitory effect on AChE activity. nih.gov The therapeutic benefits of memantine in Alzheimer's disease are attributed to its action on the glutamatergic system. merckmillipore.comcreative-diagnostics.com Combination therapy of memantine with AChE inhibitors has demonstrated improved outcomes, suggesting complementary, rather than overlapping, mechanisms of action. mdpi.comcreative-diagnostics.com

There is a lack of substantial evidence from in vitro studies to suggest that amantadine is a direct inhibitor of acetylcholinesterase. The primary therapeutic actions of amantadine are attributed to its effects on dopamine and glutamate neurotransmission.

Alpha-glucosidase is an enzyme involved in the digestion of carbohydrates, and its inhibition can help manage blood glucose levels. researchgate.netnih.gov A study investigating novel synthesized analogues of amantadine, specifically amantadine-clubbed N-aryl amino thiazoles, demonstrated significant in vitro inhibitory activity against α-glucosidase. researchgate.netresearchgate.net

Two compounds from this series, designated as 6d and 6e , exhibited prominent inhibition of α-glucosidase with IC50 values of 38.73 ± 0.80 μM and 41.63 ± 0.26 μM, respectively. researchgate.netresearchgate.netnih.gov Another compound in the series, 6c , which contains a bromine atom, was identified as the most potent inhibitor. researchgate.net These findings suggest that the aminoadamantane scaffold can be chemically modified to produce potent α-glucosidase inhibitors. The study also performed molecular docking to understand the binding mechanisms of these new inhibitors within the active site of the enzyme. researchgate.net

CompoundDescriptionα-Glucosidase IC50 (μM)
6cAmantadine-thiazole analogue with a para-bromophenyl groupMost Potent in Series
6dAmantadine-thiazole analogue with a para-methoxyphenyl group38.73 ± 0.80
6eAmantadine-thiazole analogue41.63 ± 0.26

The same series of amantadine-clubbed N-aryl amino thiazole analogues were also evaluated for their inhibitory effects on other enzymes, namely α-amylase and urease. researchgate.netresearchgate.net

For α-amylase , compound 6d showed potent and selective inhibition with an IC50 value of 97.37 ± 1.52 μM. researchgate.netresearchgate.netnih.gov In the case of urease , compound 6d also demonstrated exceptional efficacy with an IC50 of 32.76 μM. researchgate.netnih.gov The study highlighted that the presence of a methoxy group on the phenyl ring of compound 6d contributed to its potent inhibitory activity against both α-amylase and urease. researchgate.net

While the specific modes of inhibition (competitive, uncompetitive, or mixed) for these amantadine analogues were not explicitly detailed in the provided search results, kinetic studies are typically employed to determine these mechanisms. Such studies involve measuring enzyme kinetics at various substrate and inhibitor concentrations to elucidate how the inhibitor interacts with the enzyme and the enzyme-substrate complex.

Molecular Interactions with Receptor Systems (In Vitro Binding and Functional Assays)

The interaction of aminoadamantane analogues with neurotransmitter receptors and ion channels is a well-established area of their pharmacology.

The most significant receptor interaction for aminoadamantane analogues is with the N-methyl-D-aspartate (NMDA) receptor, a type of ionotropic glutamate receptor crucial for synaptic plasticity and memory. isciii.esrsc.org

Memantine is a well-characterized uncompetitive, low- to moderate-affinity antagonist of the NMDA receptor. isciii.esnih.gov In vitro binding studies have shown that memantine binds to the open channel of the NMDA receptor. isciii.es This binding is voltage-dependent and has rapid blocking and unblocking kinetics. nih.gov The affinity of memantine for the NMDA receptor is significantly higher than that of its parent compound, amantadine. The IC50 of memantine for the wild-type GluN1/GluN2B NMDA receptor is approximately 75-fold lower than that of amantadine, highlighting the crucial role of the two methyl groups on the memantine structure for its higher affinity. isciii.es

A study comparing memantine and amantadine identified hydrophobic binding pockets within the NMDA receptor channel that accommodate the methyl groups of memantine. isciii.esnih.gov Specifically, these pockets are formed by the residues A645 on the GluN1 subunit and A644 on the GluN2B subunit. nih.gov Interestingly, the addition of a third methyl group to create trimethylamantadine resulted in a diminished affinity compared to memantine, suggesting a specific structural requirement for optimal binding. isciii.es

CompoundReceptorBinding CharacteristicsKey Residues for Interaction
MemantineNMDA Receptor (GluN1/GluN2B)Uncompetitive open-channel blocker, higher affinity than amantadineA645 (GluN1), A644 (GluN2B)
AmantadineNMDA Receptor (GluN1/GluN2B)Uncompetitive open-channel blocker, lower affinity than memantine-

The modulation of ion channels is a primary mechanism of action for aminoadamantane analogues.

The action of memantine at the NMDA receptor is a classic example of ion channel modulation. By binding within the ion channel pore, memantine physically blocks the flow of ions, particularly Ca2+, through the channel. isciii.es This blockade is uncompetitive, meaning memantine only binds when the channel is opened by the agonist glutamate. isciii.es Electrophysiological studies have demonstrated that this open-channel block is voltage-dependent and exhibits fast kinetics, which is thought to contribute to memantine's favorable side-effect profile compared to other NMDA receptor antagonists. mdpi.com Memantine is considered a 'partial trapping' channel blocker, as a fraction of bound molecules can unbind even after the channel closes. mdpi.com

Amantadine has been shown to modulate the activity of several viral ion channels, which is the basis for its antiviral activity. In vitro electrophysiology experiments have demonstrated that amantadine can block the ion channel activity of the M2 protein of the Influenza A virus. nih.gov More recently, amantadine has been shown to block the ion channel activity of proteins from other viruses, including the 6K protein from the Chikungunya virus and the Protein E and ORF10 proteins from SARS-CoV-2. nih.govresearchgate.netnih.gov These studies typically use techniques like two-electrode voltage clamp in Xenopus oocytes or planar lipid bilayer electrophysiology to measure the ion channel currents in the presence and absence of the drug. nih.govresearchgate.net For instance, in studies with the SARS-CoV-2 Protein E, amantadine significantly reduced the current conducted by the channel. researchgate.netnih.gov

Nuclear Receptor Activation/Inhibition (In Vitro Cell-Based Reporter Assays)

Currently, there is a lack of publicly available scientific literature detailing the effects of this compound on nuclear receptor activation or inhibition through in vitro cell-based reporter assays. While the broader class of adamantane (B196018) derivatives has been investigated for various biological activities, specific data regarding the interaction of this compound with nuclear receptors is not present in the reviewed scientific literature.

Cell-based reporter assays are crucial tools for determining how a compound might modulate nuclear receptor activity. These assays typically involve genetically engineered cell lines that express a specific nuclear receptor and a reporter gene (such as luciferase or β-galactosidase) linked to a response element for that receptor. An increase or decrease in the reporter gene's expression in the presence of a test compound indicates its potential as an activator (agonist) or inhibitor (antagonist) of the targeted nuclear receptor.

Without experimental data from such assays for this compound, it is not possible to construct a data table or provide detailed research findings on its nuclear receptor activity profile.

Influence on Biochemical Pathways in Cell-Free or Isolated Systems

There is no specific information available in the current body of scientific literature regarding the influence of this compound on biochemical pathways in cell-free or isolated systems. Such systems are instrumental in elucidating the direct effects of a compound on specific enzymes or metabolic pathways without the complexities of a cellular environment. These assays can pinpoint molecular targets and mechanisms of action.

Investigations in cell-free systems might involve, for example, measuring the enzymatic activity of a purified protein in the presence of the compound or monitoring the production of metabolites in a reconstituted biochemical pathway. The absence of such studies for this compound means that its direct biochemical targets and effects at a sub-cellular level remain uncharacterized.

Consequently, no data table or detailed research findings can be presented for this section.

Advanced Research Applications and Future Directions for 5 Aminoadamantane 1,3 Diol Chemistry

Utilization as a Scaffold in Chemical Biology and Medicinal Chemistry Research

The adamantane (B196018) scaffold is frequently employed in medicinal chemistry to enhance the therapeutic profile of parent compounds by increasing their lipophilicity and stability nih.govacs.org. The unique diamondoid structure of 5-Aminoadamantane-1,3-diol offers a rigid framework that can be strategically functionalized to interact with biological targets.

Design of Conformationally Restricted Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of peptides but often have improved pharmacological properties, such as enhanced stability and oral bioavailability nih.gov. The incorporation of conformationally constrained amino acids is a key strategy in peptidomimetic design to reduce the entropic penalty upon binding to a receptor mdpi.com.

The rigid adamantane core of this compound can serve as a scaffold to create novel, conformationally restricted amino acid analogs. By incorporating this scaffold into a peptide backbone, the conformational freedom of the resulting peptidomimetic is significantly reduced. This restriction can lock the molecule into a bioactive conformation, leading to higher potency and selectivity for its target. While direct studies on this compound in peptidomimetics are not extensively documented, the principle has been demonstrated with other adamantane derivatives mdpi.com.

Table 1: Comparison of Adamantane-Based Amino Acids in Peptidomimetics

Adamantane DerivativeKey FeaturePotential Impact on Peptidomimetic
2-Aminoadamantane-2-carboxylic acidγ-turn inducerInduces specific secondary structures
1-Aminoadamantane-1-carboxylic acidBulky, hydrophobic side chainEnhances proteolytic stability and BBB penetration
This compoundRigid scaffold with multiple functionalization pointsAllows for the creation of complex, conformationally constrained structures

Development of Multivalent Ligand Systems

Multivalent ligands, which present multiple copies of a binding motif, can exhibit significantly enhanced affinity and specificity for their biological targets compared to their monovalent counterparts. The tetrahedral geometry of the adamantane cage makes it an ideal scaffold for the construction of multivalent systems patsnap.com.

This compound, with its three functional groups (one amino and two hydroxyls), can be derivatized to present three distinct binding moieties. This "3+1" approach allows for the creation of tripodal ligands with an orthogonal functionality for further conjugation, for instance, to a carrier molecule or a reporter group patsnap.com. Although specific multivalent systems based on this compound are not widely reported, the synthesis of related trifunctionalized adamantane scaffolds highlights the feasibility of this approach patsnap.com.

Strategies for Lead Optimization in Molecular Design

Lead optimization is a critical phase in drug discovery where an active compound (a "lead") is chemically modified to improve its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile mdpi.comupc.edu. The adamantane scaffold is often introduced during lead optimization to enhance lipophilicity, which can improve absorption and distribution nih.gov.

The this compound scaffold offers several advantages for lead optimization:

Rigidity: The rigid nature of the adamantane core can help to pre-organize the pharmacophoric groups in a favorable conformation for binding, thus improving potency mdpi.com.

Three-Dimensionality: The non-planar structure of adamantane allows for the exploration of three-dimensional chemical space, which can lead to improved interactions with protein binding pockets nih.gov.

Functionalization: The presence of amino and hydroxyl groups allows for the attachment of various substituents to fine-tune the compound's properties. For example, the amino group can be acylated to introduce different side chains, while the hydroxyl groups can be etherified or esterified.

Potential in Material Science and Polymer Chemistry as a Building Block

The unique structural and physical properties of adamantane have also made it an attractive building block in material science and polymer chemistry mdpi.com. Adamantane-containing polymers often exhibit high thermal stability, good mechanical properties, and low dielectric constants nih.gov.

1,3-Adamantanediol (B44800), a closely related compound, has been used to synthesize a variety of polymers, including polycarbonates and polyimides, which show improved transparency and heat resistance nih.govdoaj.org. The presence of the additional amino group in this compound provides a further point for polymerization or for imparting specific functionalities to the resulting material. For instance, the amino group could be used to create polyamides or to introduce reactive sites for cross-linking or surface modification.

Table 2: Potential Polymer Architectures from this compound

Monomer Functional Groups UtilizedResulting Polymer TypePotential Properties
DiolPolyester, PolyurethaneHigh thermal stability, optical clarity
Amino and DiolPolyamide-polyester, Polyurethane-ureaEnhanced mechanical strength, chemical resistance
AminoPolyamide, PolyimideHigh glass transition temperature, low dielectric constant

Emerging Areas of Research and Unexplored Reactivity

While the applications of many adamantane derivatives are well-established, the specific chemistry of this compound remains a fertile ground for new discoveries.

Emerging research into adamantane-containing compounds continues to expand their utility. For example, new catalytic methods are being developed for the selective functionalization of the adamantane core, which could open up new synthetic routes to novel derivatives of this compound doaj.org.

The unexplored reactivity of the amino and hydroxyl groups in the unique steric environment of the adamantane cage could lead to novel chemical transformations. For instance, intramolecular reactions between the functional groups could be explored to generate new heterocyclic systems built upon the adamantane framework. Furthermore, the development of new synthetic methodologies to access a wider range of substituted 5-aminoadamantane-1,3-diols would significantly broaden their potential applications in both medicinal and materials chemistry. The synthesis of new derivatives of 5-(adamantan-1-yl)-4-amino-1,2,4-triazole-3-thiols is an example of the ongoing exploration of adamantane derivatives in medicinal chemistry.

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